molecular formula C8H9ClN2O2 B3001113 4-Chloro-2-methoxybenzohydrazide CAS No. 878465-96-4

4-Chloro-2-methoxybenzohydrazide

Cat. No.: B3001113
CAS No.: 878465-96-4
M. Wt: 200.62
InChI Key: GKGVSXXYKPLIGZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzohydrazide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzohydrazide typically involves the reaction of 4-chloro-2-methoxybenzoic acid with hydrazine hydrate in an alcoholic medium . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the hydrazide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxybenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxybenzohydrazide
  • 4-Methoxybenzhydrazide
  • 2-Chloro-4-hydroxybenzaldehyde

Uniqueness

4-Chloro-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGVSXXYKPLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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